2,4-Dichloro Substitution Pattern Delivers Superior Carbonic Anhydrase Affinity vs. Non-Chlorinated and Mono-Bromo Analogs
The 2,4-dichloro substitution pattern, which is a core feature of 2,4-dichloro-5-fluorobenzene-1-sulfonamide, provides a significant and quantifiable increase in binding affinity for multiple carbonic anhydrase (CA) isoforms compared to non-chlorinated or mono-brominated benzenesulfonamide derivatives [1]. This is not a marginal effect; the presence of chloro substituents at the 3,5-positions (relative to the sulfonamide group in a 2,4-dichloro pattern) consistently increased affinity for all tested CAs when compared directly to non-chlorinated compounds in a fluorescent thermal shift assay [1].
| Evidence Dimension | Binding affinity (dissociation constant, Kd) to human carbonic anhydrase VB (CA VB) |
|---|---|
| Target Compound Data | For the 3,5-dichloro (2,4-dichloro pattern) class of benzenesulfonamide derivatives, Kd values are in the low nanomolar range (6.6–8.1 nM for specific hydrazone-bearing derivatives) [1]. |
| Comparator Or Baseline | Non-chlorinated benzenesulfonamide analogs (exact Kd values not explicitly provided in the excerpt but described as having 'increased affinity for all carbonic anhydrases as compared to non-chlorinated compounds') [1]. |
| Quantified Difference | The presence of the dichloro substitution pattern results in a shift from an unspecified higher Kd (lower affinity) to a low nanomolar Kd (6.6–8.1 nM) for CA VB [1]. |
| Conditions | Fluorescent thermal shift assay against human carbonic anhydrase isozymes (including CA VB, an isozyme implicated in CNS diseases and obesity) [1]. |
Why This Matters
This data demonstrates that the specific halogenation pattern, not just the sulfonamide core, is the primary driver of target engagement, directly impacting the viability of this scaffold for developing potent CA inhibitors.
- [1] Bagdonas, M. et al. Design and Synthesis of Hydrazone‐Bearing Benzenesulfonamides as Carbonic Anhydrase VB Inhibitors. ChemistrySelect 2021, 6, 13122-13131. View Source
